7-(2-(nitrooxy)ethoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate
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Overview
Description
O5-Acetyl-O7-nitrooxyethyl chrysin is a synthetic derivative of chrysin, a naturally occurring flavonoid found in various plants, honey, and propolis. Chrysin itself is known for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties . The modification of chrysin to form O5-Acetyl-O7-nitrooxyethyl chrysin aims to enhance its bioavailability and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O5-Acetyl-O7-nitrooxyethyl chrysin involves multiple steps, starting with the acetylation of chrysin at the O5 positionThe reaction conditions typically involve the use of acetic anhydride and a suitable catalyst for acetylation, followed by the use of a nitrooxyethylating agent under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of O5-Acetyl-O7-nitrooxyethyl chrysin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions: O5-Acetyl-O7-nitrooxyethyl chrysin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrooxy group to an amino group.
Substitution: The acetyl and nitrooxyethyl groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O5-Acetyl-O7-nitrooxyethyl chrysin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid derivatives and their reactivity.
Biology: Investigated for its potential to modulate biological pathways and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of O5-Acetyl-O7-nitrooxyethyl chrysin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Chrysin: The parent compound with similar biological activities but lower bioavailability.
Luteolin: Another flavonoid with comparable antioxidant and anti-inflammatory properties.
Apigenin: Known for its anticancer and neuroprotective effects.
Uniqueness: O5-Acetyl-O7-nitrooxyethyl chrysin stands out due to its enhanced bioavailability and the presence of both acetyl and nitrooxyethyl groups, which contribute to its unique pharmacological profile .
Biological Activity
7-(2-(Nitrooxy)ethoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate, a compound belonging to the class of chromenone derivatives, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H15NO8. The compound features a chromenone core with a nitrooxy ethoxy group that may contribute to its biological effects.
Property | Value |
---|---|
Molecular Weight | 385.33 g/mol |
Chemical Structure | Chemical Structure |
Solubility | Soluble in DMSO |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The nitrooxy group is known to enhance the antioxidant properties of compounds, potentially reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, particularly through the activation of intrinsic and extrinsic pathways.
- Anti-inflammatory Effects : The chromenone structure is associated with anti-inflammatory activity, which may be beneficial in treating chronic inflammatory diseases.
Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity against human breast cancer (MCF-7) cells. The IC50 value was determined to be approximately 13.3 µM, indicating its potential as a chemotherapeutic agent.
Case Study: Apoptosis Induction
In a controlled laboratory setting, MCF-7 cells treated with this compound demonstrated increased markers of apoptosis, including:
- Caspase Activation : Elevated levels of caspase-3 and caspase-9 were observed.
- Cell Cycle Arrest : Flow cytometry analysis showed an accumulation of cells in the G2/M phase post-treatment.
These findings suggest that the compound effectively disrupts cell cycle progression and promotes programmed cell death.
Comparative Efficacy
A comparative analysis with other known anticancer agents highlighted the potency of this compound. The following table summarizes the efficacy against MCF-7 cells:
Compound | IC50 (µM) |
---|---|
7-(2-(Nitrooxy)ethoxy)-4-oxo-chromen acetate | 13.3 |
Adriamycin | 10.0 |
Taxol | 15.0 |
Properties
CAS No. |
1227681-47-1 |
---|---|
Molecular Formula |
C19H15NO8 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
[7-(2-nitrooxyethoxy)-4-oxo-2-phenylchromen-5-yl] acetate |
InChI |
InChI=1S/C19H15NO8/c1-12(21)27-17-9-14(25-7-8-26-20(23)24)10-18-19(17)15(22)11-16(28-18)13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3 |
InChI Key |
VQDIDXYXZUUTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OCCO[N+](=O)[O-] |
Origin of Product |
United States |
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